2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolo[2,3-b]pyridine moiety. The presence of a chlorine atom and a methyl group further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents, such as lithium aluminum hydride, can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine derivatives .
Scientific Research Applications
2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a valuable compound for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Shares a similar pyrimidine core but lacks the pyrrolo[2,3-b]pyridine moiety.
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives: These compounds have a similar pyrrolo[2,3-b]pyridine structure but differ in their substituents.
Uniqueness
The uniqueness of 2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the pyrimidine and pyrrolo[2,3-b]pyridine rings, along with the chlorine and methyl substituents, makes it a versatile compound with a wide range of applications .
Properties
Molecular Formula |
C12H10ClN5 |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-(6-chloro-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-6-8(9-4-5-15-12(14)16-9)7-2-3-10(13)17-11(7)18/h2-6H,1H3,(H2,14,15,16) |
InChI Key |
ZJXCJAOQQQGDPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=C(C=C2)Cl)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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